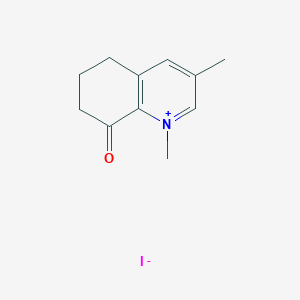
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide typically involves the quaternization of 1,3-dimethyl-8-oxo-5,6,7,8-tetrahydroquinoline with an alkylating agent such as methyl iodide. The reaction is usually carried out in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylquinolin-2-one: Similar structure but lacks the quaternary ammonium group.
8-Oxo-5,6,7,8-tetrahydroquinoline: Similar core structure but different functional groups.
Uniqueness
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
105654-04-4 |
|---|---|
Molekularformel |
C11H14INO |
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
1,3-dimethyl-6,7-dihydro-5H-quinolin-1-ium-8-one;iodide |
InChI |
InChI=1S/C11H14NO.HI/c1-8-6-9-4-3-5-10(13)11(9)12(2)7-8;/h6-7H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XNOTZLQOHDPCSE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C(=O)CCC2)[N+](=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


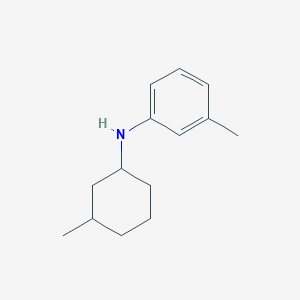
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
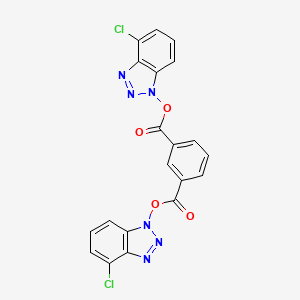
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
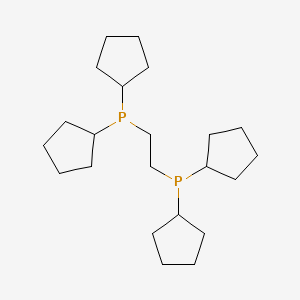
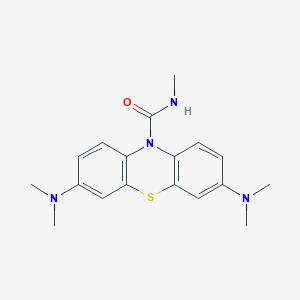
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
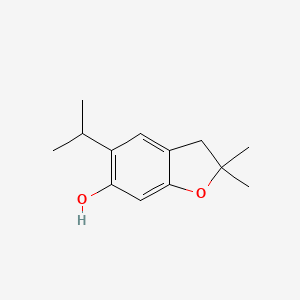

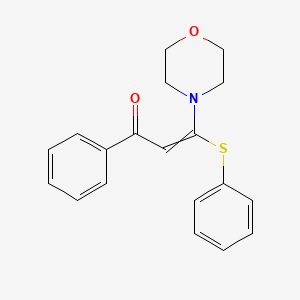

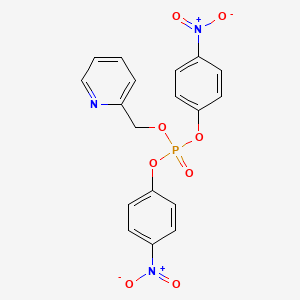
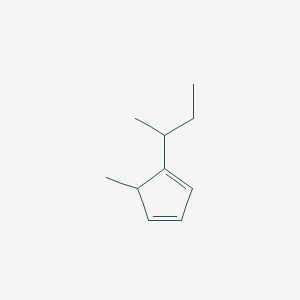
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
